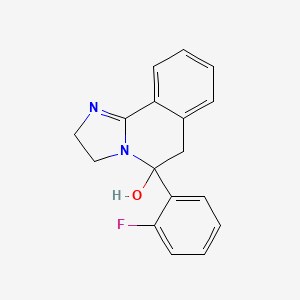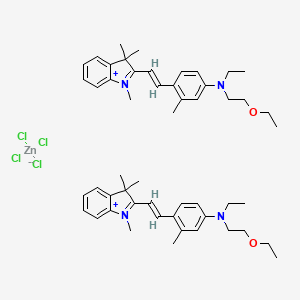
Dysobindialdehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysobindialdehyde is a naturally occurring compound known for its unique chemical structure and properties It is a dialdehyde, meaning it contains two aldehyde functional groups
准备方法
Synthetic Routes and Reaction Conditions: Dysobindialdehyde can be synthesized through several methods. One common approach involves the oxidation of specific precursor compounds using oxidizing agents such as potassium iodate or potassium periodate . The reaction conditions typically include controlled temperature and pH to ensure the selective formation of the dialdehyde groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: Dysobindialdehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups into carboxylic acids.
Reduction: Reduction reactions can transform the aldehyde groups into primary alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Amines or hydrazines under mild heating.
Major Products Formed:
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Imines or hydrazones.
科学研究应用
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and enzyme studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals
作用机制
The mechanism by which dysobindialdehyde exerts its effects is primarily through its reactive aldehyde groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking or modification of proteins and enzymes. This reactivity underlies its applications in biological and industrial processes .
相似化合物的比较
Glutaraldehyde: Another dialdehyde with similar cross-linking properties but higher toxicity.
Glyoxal: A simpler dialdehyde used in similar applications but with different reactivity profiles.
Uniqueness: Dysobindialdehyde is unique due to its specific structure, which allows for selective reactions and applications. Its lower toxicity compared to glutaraldehyde makes it a more attractive option for certain biological and industrial uses .
属性
CAS 编号 |
90365-38-1 |
|---|---|
分子式 |
C26H32O4 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
(1R,7aS)-5-[(1R,6S)-6-formyl-1,5,5-trimethyl-4-oxocyclohex-2-en-1-yl]-1-(furan-3-yl)-4,7a-dimethyl-2,5,6,7-tetrahydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C26H32O4/c1-23(2)21(14-27)25(4,12-9-22(23)29)20-8-11-24(3)18(17-10-13-30-15-17)6-7-19(24)26(20,5)16-28/h7,9-10,12-16,18,20-21H,6,8,11H2,1-5H3/t18-,20?,21+,24-,25+,26?/m0/s1 |
InChI 键 |
JWGQKNZMLQGBGX-OEYXIPNUSA-N |
手性 SMILES |
C[C@@]12CCC(C(C1=CC[C@H]2C3=COC=C3)(C)C=O)[C@]4(C=CC(=O)C([C@H]4C=O)(C)C)C |
规范 SMILES |
CC1(C(C(C=CC1=O)(C)C2CCC3(C(CC=C3C2(C)C=O)C4=COC=C4)C)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)












